molecular formula C10H10ClNOS B101799 8-Chloro-3,4-dihydro-2H-1,6-benzothiazocin-5(6H)-one CAS No. 18850-35-6

8-Chloro-3,4-dihydro-2H-1,6-benzothiazocin-5(6H)-one

Cat. No. B101799
CAS RN: 18850-35-6
M. Wt: 227.71 g/mol
InChI Key: WTVBWSODDCUAAV-UHFFFAOYSA-N
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Description

The compound 8-Chloro-3,4-dihydro-2H-1,6-benzothiazocin-5(6H)-one is a chemical structure that is part of a broader class of benzothiazocin derivatives. These compounds are of interest due to their potential pharmacological properties, including antitumor activities. The specific compound mentioned does not appear directly in the provided papers, but related structures and derivatives are discussed, which can give insights into the chemical behavior and properties of the compound .

Synthesis Analysis

The synthesis of related compounds involves the preparation of mixed anhydrides and subsequent condensation with heteroarylamines or heteroarylhydroxy compounds. For instance, a novel mixed anhydride was prepared from a related compound, 8-chloro-5,5-dioxoimidazo[1,2-b][1,4,2]benzodithiazine-7-carboxylic acid, and methanesulfonyl chloride, which was then used to synthesize derivatives with potential antitumor activity . This suggests that similar synthetic strategies could be applicable to the synthesis of 8-Chloro-3,4-dihydro-2H-1,6-benzothiazocin-5(6H)-one.

Molecular Structure Analysis

The molecular structure of benzothiazocin derivatives is characterized by the presence of a benzothiazole ring, which is a common feature in the compounds discussed. For example, the molecule of a synthesized benzothiazole derivative consists of a benzothiazole and a phenyl ring linked by a dibromoethane moiety, with a dihedral angle of 8.2(9) degrees between the rings . This information can be extrapolated to infer that the benzothiazocin ring system would also exhibit planarity and specific bond angles that could influence its reactivity and interactions.

Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives are diverse and include electrophilic addition, as well as reactions with chlorosulfonic acid to afford sulfonyl chlorides, which can further react with water, alcohols, and amines to give sulfonic acids, esters, and amides . These reactions highlight the reactivity of the benzothiazole moiety and its derivatives, suggesting that 8-Chloro-3,4-dihydro-2H-1,6-benzothiazocin-5(6H)-one could also undergo similar transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure. The planarity of the benzothiazole ring and the nature of substituents can affect the compound's solubility, melting point, and stability. The reactivity of the chlorine atom in related compounds, such as in 3-chloromethyl-2(3H)-benzothiazolones, indicates potential for further chemical modifications . Additionally, the antimicrobial activities of some benzothiazepine derivatives against various microorganisms suggest that the benzothiazocin derivatives could also possess similar biological properties .

Scientific Research Applications

Antiviral Applications

Research on 3,4-Dihydro-2H,6H-pyrimido[1,2-c][1,3]benzothiazin-6-imine (PD 404182) and 3,4-dihydro-2H-benzo[4,5]isothiazolo[2,3-a]pyrimidine, which share structural similarities with 8-Chloro-3,4-dihydro-2H-1,6-benzothiazocin-5(6H)-one, revealed their potential as prodrug structures for antiretroviral agents against HIV. These compounds undergo bioconversion into bioactive thiophenol derivatives under reductive conditions, suggesting a novel approach for HIV treatment (Okazaki et al., 2015).

Anticancer Applications

A series of compounds structurally related to 8-Chloro-3,4-dihydro-2H-1,6-benzothiazocin-5(6H)-one, namely indolylmethylene benzo[h]thiazolo[2,3-b]quinazolinones, were synthesized and evaluated for their anticancer and antimicrobial activities. One compound, in particular, exhibited significant activity against breast cancer cells, surpassing the standard drug Doxorubicin in efficacy. This highlights the potential of these compounds in developing new anticancer drugs (Gali et al., 2014).

properties

IUPAC Name

8-chloro-2,3,4,6-tetrahydro-1,6-benzothiazocin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNOS/c11-7-3-4-9-8(6-7)12-10(13)2-1-5-14-9/h3-4,6H,1-2,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTVBWSODDCUAAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C(C=CC(=C2)Cl)SC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10172207
Record name 8-Chloro-3,4-dihydro-2H-1,6-benzothiazocin-5(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10172207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloro-3,4-dihydro-2H-1,6-benzothiazocin-5(6H)-one

CAS RN

18850-35-6
Record name 8-Chloro-3,4-dihydro-2H-1,6-benzothiazocin-5(6H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18850-35-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Chloro-3,4-dihydro-2H-1,6-benzothiazocin-5(6H)-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018850356
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Chloro-3,4-dihydro-2H-1,6-benzothiazocin-5(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10172207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-chloro-3,4-dihydro-2H-1,6-benzothiazocin-5(6H)-one
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